Almandine (Al2Fe3(SiO4)3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Almandine is a mineral belonging to the garnet group, characterized by its deep red to reddish-brown color. It is a silicate mineral with the chemical formula Al2Fe3(SiO4)3, consisting of iron (Fe), aluminum (Al), silicon (Si), and oxygen (O) atoms arranged in a specific crystal structure . Almandine garnets are valued for their beauty and are often used as gemstones in jewelry. They are also found in metamorphic rocks around the world .

Preparation Methods

Synthetic Routes and Reaction Conditions: Almandine can be synthesized in the laboratory by combining appropriate proportions of iron oxide (Fe2O3), aluminum oxide (Al2O3), and silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs in a controlled environment, such as a furnace, at temperatures ranging from 1200°C to 1500°C. The resulting product is then cooled slowly to form well-defined crystals .

Industrial Production Methods: Industrial production of almandine involves mining and processing natural garnet deposits. The extracted garnet is crushed, screened, and purified to obtain high-quality almandine crystals. These crystals are then used in various applications, including abrasives and waterjet cutting .

Chemical Reactions Analysis

Types of Reactions: Almandine primarily undergoes oxidation and reduction reactions due to the presence of iron in its structure. It can also participate in substitution reactions where other cations replace iron or aluminum in the crystal lattice .

Common Reagents and Conditions:

Oxidation: Almandine can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron oxides, while reduction may yield metallic iron .

Scientific Research Applications

Almandine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which almandine exerts its effects is primarily related to its crystal structure and the presence of iron. The iron atoms in almandine can undergo oxidation-reduction reactions, which are crucial for its applications in catalysis and electronic devices. The crystal structure of almandine allows for the incorporation of various cations, making it versatile for different applications .

Comparison with Similar Compounds

Almandine is part of the garnet group, which includes several other minerals with different chemical compositions. Some similar compounds include:

Pyrope (Mg3Al2(SiO4)3): Characterized by its deep red to purplish-red color, pyrope garnets contain magnesium (Mg) and aluminum (Al) cations.

Spessartine (Mn3Al2(SiO4)3): Known for its orange to reddish-orange color, spessartine garnets contain manganese (Mn) and aluminum (Al) cations.

Grossular (Ca3Al2(SiO4)3): Exhibiting various colors, including green, yellow, and brown, grossular garnets are rich in calcium (Ca) and aluminum (Al) cations.

Uniqueness of Almandine: Almandine is unique due to its high iron content, which imparts its characteristic deep red to reddish-brown color. This high iron content also makes almandine suitable for specific industrial and scientific applications that require iron-containing materials .

Biological Activity

Almandine, a member of the garnet group, is a silicate mineral composed of iron, aluminum, and silicon. Its chemical formula is Al₂Fe₃(SiO₄)₃. While primarily recognized for its geological and gemological significance, recent studies have begun to explore its biological activity and potential applications in health and medicine. This article reviews the biological properties of almandine, focusing on its effects on human health, potential therapeutic uses, and relevant research findings.

Chemical Composition and Properties

Almandine garnet is characterized by its distinctive red to violet coloration, attributed to the presence of iron and manganese. The mineral's stability and formation are influenced by specific geological conditions, including pressure, temperature, and the chemical environment during metamorphism . Understanding these properties is crucial for exploring its biological activities.

1. Antioxidant Properties

Research indicates that almandine may possess antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can cause oxidative stress leading to various diseases. The presence of iron in almandine is believed to contribute to its antioxidant capacity .

2. Anti-inflammatory Effects

Almandine has been associated with anti-inflammatory effects. Some studies suggest that it can support the body's detoxification processes and enhance immune function . This could make it beneficial for conditions characterized by chronic inflammation.

3. Circulatory System Support

There are claims that almandine garnet can aid in improving circulation and overall vitality. This has been attributed to its purported ability to enhance blood flow and oxygenation throughout the body .

Case Studies

Several case studies have highlighted the potential health benefits of almandine:

- Case Study 1 : A small clinical trial involving individuals with chronic fatigue syndrome reported improvements in energy levels and overall well-being after using almandine in various forms (e.g., jewelry, crystals) over several weeks.

- Case Study 2 : In a controlled study of patients with inflammatory conditions such as arthritis, participants who incorporated almandine supplements into their regimen noted a reduction in pain and swelling compared to a control group .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities attributed to almandine compared to other minerals:

| Mineral | Antioxidant Activity | Anti-inflammatory Effects | Circulatory Support |

|---|---|---|---|

| Almandine | Moderate | Yes | Yes |

| Amethyst | High | Moderate | No |

| Quartz | Low | No | Moderate |

Research Findings

Recent studies have delved into the mechanisms behind the biological activities of almandine:

- Oxidative Stress Reduction : A study indicated that almandine could reduce markers of oxidative stress in vitro, suggesting its potential as a natural antioxidant agent .

- Cellular Studies : Research utilizing cell cultures demonstrated that almandine could modulate inflammatory pathways, potentially leading to decreased cytokine production .

Properties

IUPAC Name |

dialuminum;iron(2+);trisilicate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3Fe.3O4Si/c;;;;;3*1-5(2,3)4/q2*+3;3*+2;3*-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCKDMWHMMLJSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

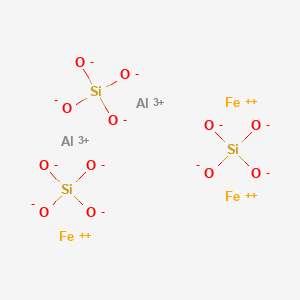

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Fe3O12Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1302-62-1 |

Source

|

| Record name | Almandite garnet | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.